Hyptadienic acid
Overview
Description
Hyptadienic acid is a triterpene acid that can be isolated from the leaves of Perilla frutescens . It exhibits moderate cytotoxicity against HepG2 cells and shows a marked anti-inflammatory effect .
Molecular Structure Analysis
The molecular formula of this compound is C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da . More detailed structural analysis would require specific spectroscopic techniques.Scientific Research Applications
Cytotoxic and Antiproliferative Properties
Hyptadienic acid has shown notable cytotoxic and antiproliferative activities in scientific research. For instance, it demonstrated significant cytotoxic effects on various cell lines, including Jurkat, HeLa, and MCF7, indicating its potential in cancer research and therapy. In HeLa cells, specifically, this compound induced a S cell cycle block, suggesting its role in controlling cell proliferation (Beladjila et al., 2018). Additionally, it exhibited moderate cytotoxicity against HepG2 cells, further supporting its potential in anticancer research (Yang et al., 2003).
Potential in Diabetes Management
This compound also shows promise in the management of diabetes. A study on Potentilla fulgens, a plant used for diabetes treatment, identified this compound as having significant α-glucosidase inhibitory activity. This suggests its potential role in controlling postprandial hyperglycemia, a key aspect of diabetes management (Kumar et al., 2013).
Mechanism of Action
Hyptadienic acid is a triterpene acid that can be isolated from the leaves of Perilla frutescens . It has been found to have significant anti-inflammatory properties .
Target of Action
This compound primarily targets inflammation, specifically inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice .
Mode of Action
This compound interacts with its targets by inhibiting the TPA-induced inflammation
Biochemical Pathways
It is known that it inhibits tpa-induced inflammation , which suggests that it may affect pathways related to inflammation and immune response.
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Result of Action
The primary result of this compound’s action is the inhibition of inflammation . This makes it potentially useful for the research and treatment of conditions characterized by inflammation.
Safety and Hazards
properties
IUPAC Name |
(3aS,5aR,5bS,7aS,10R,11R,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18-,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLYOZWZPSYMPX-DCLYBNOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=CC5(C)C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316623 | |
Record name | Hyptadienic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128397-09-1 | |
Record name | Hyptadienic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128397-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hyptadienic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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